1-Methyl-7-phenylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-7-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14/c1-13-6-5-9-15-10-11-16(12-17(13)15)14-7-3-2-4-8-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXPVLVKZQJPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704730 | |
| Record name | 1-Methyl-7-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18612-88-9 | |
| Record name | 1-Methyl-7-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 7 Phenylnaphthalene and Analogues
Retrosynthetic Analysis for the Construction of 1-Methyl-7-phenylnaphthalene
Retrosynthetic analysis is a problem-solving technique used to devise a synthetic plan for a target molecule. ub.eduslideshare.net The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions. ub.eduslideshare.net
For this compound, a primary disconnection can be made at the C7-phenyl bond. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final step in the synthesis. This approach would involve coupling a 7-substituted naphthalene (B1677914) derivative with a phenylboronic acid derivative. The key naphthalene intermediate would be 7-bromo-1-methylnaphthalene (B1281307) or a related compound.
Another retrosynthetic approach involves dissecting the naphthalene core itself. This leads to strategies based on cyclization or annulation reactions, where a substituted benzene (B151609) ring is fused onto another ring system to form the bicyclic naphthalene structure. rsc.org This could start from precursors like appropriately substituted allylbenzenes or aryl-containing alkynes. rsc.orgnih.gov
Classical Approaches to Naphthalene Core Formation
Classical methods for constructing the naphthalene skeleton often rely on intramolecular cyclization and annulation reactions. These strategies typically involve creating one of the rings of the naphthalene system from an acyclic or monocyclic precursor.
One prominent method is the acid- or Lewis acid-promoted intramolecular Friedel-Crafts type annulation. rsc.org For instance, metal triflates can mediate the intramolecular benzannulation of o-carbonyl synthon allylbenzenes to form substituted naphthalenes. rsc.org This process involves the complexation of a carbonyl group with the metal triflate, followed by a tandem intramolecular electrophilic annulation. rsc.org
Base-induced anionic ring annulations represent another classical approach. csir.co.za For example, the treatment of o-allylbenzamides with a strong base like lithium diisopropylamide can lead to the formation of naphthols. csir.co.za
Electrophilic cyclization of arene-containing propargylic alcohols offers a regioselective route to a variety of substituted naphthalenes under mild conditions. nih.govacs.org This 6-endo-dig cyclization can be initiated by reagents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.govacs.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and increasing atom economy. mdpi.comfrontiersin.org While specific multi-component reactions leading directly to this compound are not extensively documented, the principles of MCRs are applied to synthesize highly substituted naphthalene derivatives. For example, a palladium-catalyzed three-component coupling of N-tosylhydrazone, a terminal alkyne, and an aryl halide can be used to generate complex olefinic structures which could potentially be precursors for naphthalene synthesis. mdpi.com
Cyclization and Annulation Strategies
Modern Catalytic Methods for this compound Synthesis
Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.
Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and gold, are powerful tools for constructing the naphthalene core and for introducing substituents. nih.govrsc.orgfrontiersin.orgresearchgate.net
Palladium-catalyzed reactions are particularly prevalent. For instance, palladium catalysts can facilitate the co-cyclization of diyne esters and arynes to build the naphthalene ring system. frontiersin.org Another approach involves the rhodium-catalyzed cyclodimerization of arylalkynes to yield 1,2,3-substituted naphthalene derivatives. researchgate.net Gold-catalyzed cascade cyclizations of aryl 1,5-enyne substrates also provide a novel route to multisubstituted naphthalenes. rsc.org
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, especially for creating biaryl structures. bsb-muenchen.deresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. researchgate.net
The synthesis of 1-arylnaphthalenes is a common application of the Suzuki-Miyaura coupling. bsb-muenchen.deresearchgate.net In the context of this compound, this would most practically involve the coupling of 7-bromo-1-methylnaphthalene with phenylboronic acid. The efficiency of this reaction can be influenced by the electronic properties of the substituents on the aryl rings, with electron-donating groups on the boronic acid often leading to higher yields. bsb-muenchen.de
Recent advancements have focused on expanding the scope and improving the efficiency of Suzuki-Miyaura couplings. This includes the use of different borane (B79455) reagents, such as potassium phenyltrifluoroborate, and the development of more active and stable catalyst systems. chemicalbook.com For instance, aryl B(dan) compounds (naphthalene-1,8-diaminato boronamides) have been developed as stable and effective coupling partners in Suzuki-Miyaura reactions. nih.govmdpi.com
Table 1: Examples of Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Organoboron Reagent | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ | Potassium phenyltrifluoroborate | K₂CO₃ | Methanol (B129727) | Reflux | 75% | chemicalbook.com |
| Pd(PPh₃)₄ / CuTC | Aryl-B(dan) | Weak Base | DME | 70 °C | Varies | nih.gov |
| PdCl₂(dppf) | Phenylboronic acid | KOH | - | - | Varies | mdpi.com |
Transition Metal-Catalyzed Cross-Coupling Protocols
Heck and Sonogashira Reaction Developments
Palladium-catalyzed cross-coupling reactions, particularly the Heck and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds in the synthesis of complex organic molecules. rsc.orgnumberanalytics.com These reactions have been instrumental in the synthesis of substituted alkenes and alkynes, respectively, and their applications have been extended to the construction of arylnaphthalene skeletons. numberanalytics.comwikipedia.orgrsc.org
The Heck reaction , discovered by Richard F. Heck, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. numberanalytics.comwikipedia.org The general mechanism proceeds through several key steps: oxidative addition of the halide to a Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. numberanalytics.comdiva-portal.org Developments in the Heck reaction have focused on improving catalyst stability, expanding the substrate scope to include less reactive aryl chlorides, and controlling regioselectivity. rsc.orgdiva-portal.org For instance, the use of specific ligands and additives can influence whether the aryl group adds to the α- or β-position of the alkene. diva-portal.org Intramolecular versions of the Heck reaction have proven to be highly efficient for constructing cyclic systems with excellent control over stereoselectivity. libretexts.org
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. rsc.orgresearchgate.net This reaction has been widely used in the synthesis of natural products and functional materials. rsc.org A key step in the synthesis of some arylnaphthalene lactones involves a silver-catalyzed multicomponent reaction that generates a 1,6-diyne intermediate, which then undergoes cyclization to form the arylnaphthalene core. researchgate.net The synthesis of certain naphthalene derivatives has been achieved through a tandem process involving an in-situ Sonogashira coupling followed by cyclization. sci-hub.se
Recent advancements have led to the development of ligand- and copper-free Sonogashira and Heck coupling conditions using palladium nanoparticles supported on aluminum hydroxide, which offers a more sustainable and reusable catalytic system. rsc.org These methods have shown good to excellent yields for a range of aryl bromides, including substituted naphthalenes. rsc.org
A one-pot synthesis of diamino-substituted naphthalenes has been developed utilizing a domino process that includes a double Sonogashira coupling as a key step. thieme-connect.com This highlights the versatility of these reactions in complex, multi-bond forming sequences.
C-H Activation and Functionalization Strategies
C-H activation has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalization of starting materials. nih.gov
The transition metal-catalyzed C-H activation/functionalization of naphthalenes provides a direct route to substituted derivatives. rsc.org These reactions often rely on directing groups to control regioselectivity, guiding the catalyst to a specific C-H bond. nih.gov For the synthesis of complex molecules, two main strategies have proven effective: harnessing proximate Lewis basic functionalities to direct the catalyst, and utilizing the innate reactivity of the substrate. nih.gov
Palladium catalysis is frequently employed in C-H functionalization due to its high reactivity and functional group tolerance. snnu.edu.cn The catalytic cycle can involve different oxidation states of palladium, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. snnu.edu.cn Ruthenium catalysts have also been utilized for the remote C-H functionalization of naphthalenes. rsc.org
A significant challenge in C-H activation is achieving high selectivity, especially in complex molecules with multiple C-H bonds. nih.gov The use of internal oxidizing directing groups can improve reaction scope and reduce waste by avoiding stoichiometric metal oxidants. researchgate.net In some cases, the inherent electronic properties of the substrate can direct functionalization without the need for an external directing group. nih.gov
The application of C-H functionalization in the total synthesis of natural products has demonstrated its power to simplify synthetic routes and enable the construction of complex molecular architectures. nih.govrsc.org For instance, the synthesis of various heterocyclic natural products has been achieved through transition-metal-catalyzed C-H functionalization. nih.gov
Photocatalytic and Electrocatalytic Methodologies
In recent years, photocatalysis and electrocatalysis have gained prominence as sustainable and powerful tools in organic synthesis. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. nih.govrsc.org
Photocatalysis in organic synthesis often involves the use of a photosensitizer that, upon light absorption, can initiate electron transfer or energy transfer processes to activate substrates. While specific examples for the direct photocatalytic synthesis of this compound are not detailed in the provided context, the principles can be applied to the formation of related structures. For instance, stereoselective photooxygenations of naphthalenes have been achieved using singlet oxygen, with the stereoselectivity controlled by chiral auxiliaries like carbohydrates. mdpi.com
Electrocatalysis offers an alternative to traditional redox reactions by using an electrical potential to drive the formation or cleavage of chemical bonds, thereby avoiding the use of stoichiometric chemical oxidants or reductants. nih.gov This approach is particularly valuable for reductive transformations in organic synthesis. nih.gov Molecular electrocatalysts can act as redox shuttles and facilitate chemical steps with high control. nih.gov The electrosynthesis of various organic compounds, including the formation of C=C double bonds from dihalogenated alkanes and the hydrogenation of ketones and aldehydes, has been demonstrated using molecular catalysts based on earth-abundant metals like manganese. nih.gov Recently, electrocatalysis has been used for the synthesis of imidazo-fused N-heteroaromatic compounds using a tetraarylhydrazine catalyst. rsc.org Furthermore, the direct electrosynthesis of methylamine (B109427) from carbon dioxide and nitrate (B79036) has been achieved, showcasing the potential of electrocatalysis in converting waste streams into valuable chemicals.
These methodologies hold promise for the development of greener and more efficient synthetic routes to complex molecules like this compound, although specific applications to this compound require further research.
Control of Regioselectivity and Stereoselectivity in the Synthesis of the Compound
Achieving control over regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound.
Regioselectivity , the control of where a reaction occurs on a molecule with multiple reactive sites, is a significant challenge in the functionalization of naphthalenes. The two non-equivalent C-Br bonds in 1,7-dibromonaphthalene, for example, exhibit different reactivities. acs.orgnih.gov Transition metal-catalyzed cross-coupling reactions with boronic acids or amines preferentially occur at the less sterically hindered 7-position. acs.orgacs.orgnih.gov Conversely, bromine-lithium exchange is favored at the 1-position. acs.orgnih.gov This differential reactivity allows for the selective functionalization of the naphthalene core, enabling the synthesis of unsymmetrically 1,7-disubstituted naphthalenes with high precision. acs.orgnih.gov The regioselectivity in these cases is primarily driven by steric hindrance. acs.org In the synthesis of arylnaphthalene lactones, regioselective oxidation has also been observed. nih.gov
Stereoselectivity , the control of the spatial orientation of atoms in a molecule, is crucial when creating chiral compounds. Axially chiral naphthalenes are of particular interest for their applications in chiral materials and as ligands in asymmetric catalysis. chemistryviews.orgbeilstein-journals.org The synthesis of axially chiral polysubstituted naphthalene derivatives has been achieved with excellent enantioselectivities and diastereoselectivities through a Ni(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization. chemistryviews.org The stereoselectivity of intramolecular Heck reactions has also been extensively studied, leading to methods for the synthesis of molecules with quaternary carbon centers. libretexts.org Chiral phosphoric acids have emerged as effective organocatalysts for the atroposelective synthesis of a variety of axially chiral compounds, including biaryls. beilstein-journals.org The stereoselective synthesis of 1-substituted-9-(1'-naphthyl)fluorenes has been accomplished through coupling reactions, with the stereoselectivity being dependent on the reactants and reaction temperature. rsc.org
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comsigmaaldrich.com The twelve principles of green chemistry provide a framework for achieving this goal. sigmaaldrich.comacs.org
Key principles relevant to the synthesis of this compound include:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. solubilityofthings.comsigmaaldrich.com This can be achieved by designing syntheses with fewer steps and higher yields.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.comacs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate byproducts.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. solubilityofthings.comsigmaaldrich.com The use of palladium, ruthenium, and other metal catalysts in the synthesis of naphthalenes aligns with this principle. rsc.orgrsc.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. solubilityofthings.comacs.org Photocatalytic and electrocatalytic methods can often be performed under milder conditions than traditional thermal reactions. nih.govmdpi.com
Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. solubilityofthings.com While not explicitly detailed for this compound, this is a general goal in green chemistry.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. sigmaaldrich.comacs.org C-H activation strategies can reduce the need for pre-functionalization, thereby avoiding protection/deprotection steps. nih.gov
Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. sigmaaldrich.com The development of reactions in water or ionic liquids, for example, is a step towards greener synthesis. wikipedia.orgrsc.org
The development of hydrothermal synthesis methods for naphthalene bisimides, which proceed in water without the need for organic solvents or catalysts, is an excellent example of the application of green chemistry principles. rsc.org Similarly, the use of recyclable catalysts, such as palladium nanoparticles on a solid support, contributes to a more sustainable synthetic process. rsc.org
Reactivity and Functionalization Strategies of 1 Methyl 7 Phenylnaphthalene
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Moieties
Electrophilic Aromatic Substitution (EAS) is a primary pathway for functionalizing 1-Methyl-7-phenylnaphthalene. The reaction mechanism involves an electrophile attacking the electron-rich aromatic system to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. dalalinstitute.comuci.edumsu.edu The regioselectivity of these reactions is dictated by the positions of the existing methyl and phenyl groups.
In naphthalene systems, electrophilic attack is generally favored at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) because the resulting carbocation intermediate is more effectively stabilized by resonance. pearson.com For this compound, the C1-methyl group is an activating, ortho-, para-director, while the C7-phenyl group is also activating and ortho-, para-directing. This complex interplay of directing effects influences the ultimate position of substitution.
Studies on the sulfonation of 1-phenylnaphthalene (B165152) with SO₃ show that substitution occurs on the naphthalene ring rather than the phenyl ring, initially at the 4-position (an α-position para to the phenyl group) and subsequently at the 6- and 7-positions. researchgate.net Applying this to this compound, electrophilic attack would be predicted to occur at the available α-positions (C4, C5, C8) and the C6 position, which is ortho to the C7-phenyl group. The phenyl ring itself could also undergo substitution, typically at its ortho- and para-positions.
Common EAS reactions applicable to this scaffold include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. smolecule.com
Nitration: Substitution of a nitro group using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Reactions: Alkylation or acylation using alkyl halides or acyl halides with a Lewis acid catalyst like AlCl₃. pearson.com
Nucleophilic Additions and Substitutions Involving the Chemical Compound
Nucleophilic reactions on the unsubstituted aromatic rings of this compound are less common than electrophilic substitutions. Nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring, which are absent in the parent compound.
However, nucleophilic addition to the aromatic system can be induced under specific conditions. Nucleophilic addition to carbonyl groups is a fundamental reaction, changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com While the parent compound lacks a carbonyl, its derivatives can undergo such reactions.
Furthermore, photocatalysis can enable nucleophilic additions to aromatic systems. For instance, electron-rich naphthalenes have been shown to photoinitiate the nucleophilic addition of alcohols to olefins. beilstein-journals.org This suggests that under photoredox conditions, the this compound scaffold could potentially participate in similar transformations.
Metal-Catalyzed Transformations of the Chemical Compound
Modern synthetic chemistry heavily relies on metal-catalyzed reactions to functionalize C-H bonds and create new carbon-carbon or carbon-heteroatom bonds. rsc.org
Direct C-H arylation or alkylation allows for the introduction of new substituents without pre-functionalization. These reactions are invaluable for rapidly building molecular complexity.
Direct Arylation: Copper and palladium catalysts are commonly used for the direct arylation of arenes. For example, a copper(I) catalyst has been used for the direct aryation of naphthalene with iodobenzene, showing a preference for substitution at the α C-H bonds due to greater resonance stabilization. beilstein-journals.org Palladium-catalyzed C-H arylation of naphthalene can also be highly selective for the 1-position. umich.edu By modifying the catalyst system, it is possible to steer the reaction to different positions.
Table 1: Examples of Metal-Catalyzed Direct Arylation on Naphthalene This table presents data for the related naphthalene system to illustrate typical conditions.
| Catalyst System | Arylating Agent | Base | Solvent | Temp (°C) | Product(s) | Reference |
|---|---|---|---|---|---|---|
| Chloro[8-(dimesitylboryl)quinoline-κN]copper(I) | Iodobenzene | KO(t-Bu) | Naphthalene (neat) | 85 | 1-Phenylnaphthalene & 2-Phenylnaphthalene (B165426) | beilstein-journals.org |
| Pd(OAc)₂ | Diaryliodonium salt | - | Dichloroethane | 100 | 1-Phenylnaphthalene | umich.edu |
Introducing halogens or boron-containing functional groups opens up pathways for further transformations, most notably Suzuki and other palladium-catalyzed cross-coupling reactions.
Halogenation: While electrophilic halogenation is common, metal-catalyzed methods can offer different selectivities. For example, bromination can be achieved using reagents like phosphorus tribromide (PBr₃).
Boronation: Nickel-catalyzed borylation of naphthol derivatives with bis(pinacolato)diboron (B136004) (B₂Pin₂) is a powerful method for installing a boronic ester group. rsc.org This transformation creates a versatile handle for subsequent Suzuki coupling reactions, allowing for the introduction of a wide range of aryl or vinyl groups.
Arylation and Alkylation Reactions
Derivatization and Scaffold Modification of this compound
The this compound core can be used as a scaffold for creating diverse chemical libraries through various derivatization strategies. This often involves a multi-step sequence starting with an initial functionalization reaction.
For example, research on substituted 1-phenylnaphthalenes demonstrates pathways for introducing nitrogen-containing functional groups, which are common in bioactive molecules. nih.gov A typical sequence involves:
Formylation: Introduction of an aldehyde group (-CHO) onto the naphthalene ring via a Vilsmeier-Haack or similar reaction.
Reduction to Alcohol: The aldehyde is reduced to a hydroxymethyl group (-CH₂OH) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Conversion to Functional Groups: The resulting alcohol can be converted into various other groups. For instance, it can be transformed into an azidomethyl group (-CH₂N₃) and then reduced to an aminomethyl group (-CH₂NH₂). nih.gov This aminomethyl group can be further derivatized to form amidines or guanidines. nih.gov
These strategies highlight the versatility of the phenylnaphthalene scaffold for creating a wide array of derivatives with potentially interesting chemical and physical properties.
Introduction of Diverse Functional Groups
The chemical architecture of this compound, featuring a condensed aromatic naphthalene core substituted with both an alkyl (methyl) and an aryl (phenyl) group, presents a rich platform for further chemical modification. The reactivity of the molecule is primarily governed by the electron-rich naphthalene system, with the positions for substitution being influenced by the directing effects of the existing methyl and phenyl substituents. The introduction of diverse functional groups can be achieved through several established synthetic strategies, most notably electrophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise installation of a wide array of chemical moieties, paving the way for the synthesis of novel derivatives with tailored properties.
The primary routes for functionalization involve reactions at the naphthalene core, which is more activated toward electrophilic attack than the appended phenyl ring. The methyl group at the 1-position is an activating, ortho, para-directing group, while the phenyl group at the 7-position also influences the regioselectivity of incoming electrophiles. Based on studies of related phenylnaphthalenes, electrophilic attack is anticipated at the C4, C5, C6, and C8 positions of the naphthalene ring system. smolecule.com
Electrophilic Aromatic Substitution
A fundamental approach to modifying the this compound scaffold is through electrophilic aromatic substitution. These reactions leverage the nucleophilic character of the naphthalene ring to introduce a variety of functional groups.
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, is a critical first step for many further functionalization strategies, particularly cross-coupling reactions. This can be accomplished using molecular bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). lkouniv.ac.in The resulting halo-substituted 1-methyl-7-phenylnaphthalenes are versatile intermediates.
Nitration: The installation of a nitro group (–NO₂) is readily achieved by treating the parent compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). lkouniv.ac.in The nitro group is strongly electron-withdrawing and can be subsequently reduced to a primary amine (–NH₂), which opens up a vast number of further derivatization possibilities, including diazotization and amide formation.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (–SO₃H). smolecule.comlkouniv.ac.in This reaction is often reversible, a property that can be exploited to use the sulfonic acid group as a temporary blocking group to direct other substituents to desired positions before its removal. lkouniv.ac.in
Friedel-Crafts Reactions: Acyl groups (R-C=O) can be introduced via Friedel-Crafts acylation using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. lkouniv.ac.in The resulting ketone can serve as a synthetic handle for numerous other transformations. Friedel-Crafts alkylation is also possible but can be more challenging to control on polycyclic aromatic systems due to risks of polyalkylation and rearrangement.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation through transition-metal catalysis. eie.gr By first halogenating this compound, a versatile substrate is created for a range of coupling reactions. thieme-connect.comresearchgate.net
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a halo-derivative of this compound and an organoboron compound (boronic acid or ester) is a highly efficient method for creating new carbon-carbon bonds. eie.grthieme-connect.com This strategy allows for the introduction of additional aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl halide, enabling the introduction of an alkynyl functional group (–C≡C-R) onto the naphthalene framework. eie.gr
Heck Coupling: The palladium-catalyzed reaction of an aryl halide with an alkene introduces a vinyl group, providing a route to stilbene-like structures or precursors for further transformations. eie.gr
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a bond between an aryl halide and an amine. It is a premier method for installing substituted and unsubstituted amino groups, providing access to a wide range of aniline-type derivatives.
Functionalization of the Methyl Group
The benzylic protons of the methyl group are also susceptible to reaction. For instance, radical bromination using N-bromosuccinimide (NBS) can convert the methyl group into a bromomethyl group (–CH₂Br). mdpi.com This reactive handle is an excellent electrophile for substitution reactions with various nucleophiles, allowing for the introduction of ethers, esters, nitriles, and other functionalities at the 1-position.
The following table summarizes potential strategies for introducing diverse functional groups onto the this compound core.
| Reaction Type | Reagents | Functional Group Introduced | Potential Product Class |
| Electrophilic Substitution | |||
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | –Br, –Cl | Halo-phenylnaphthalenes |
| Nitration | HNO₃, H₂SO₄ | –NO₂ | Nitro-phenylnaphthalenes |
| Sulfonation | Fuming H₂SO₄ (SO₃) | –SO₃H | Phenylnaphthalene sulfonic acids |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | –COR (Acyl) | Acyl-phenylnaphthalenes (Ketones) |
| Cross-Coupling (from Halo-derivative) | |||
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | –R (Aryl, Alkyl) | Biaryl or Alkyl-aryl compounds |
| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | –C≡C-R (Alkynyl) | Alkynyl-phenylnaphthalenes |
| Heck Coupling | Alkene, Pd catalyst, base | –CH=CHR (Vinyl) | Vinyl-phenylnaphthalenes |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | –NR₂ (Amino) | Amino-phenylnaphthalenes |
| Side-Chain Functionalization | |||
| Radical Bromination | N-Bromosuccinimide (NBS), initiator | –CH₂Br | (Bromomethyl)-phenylnaphthalenes |
Oligomerization and Polymerization Perspectives
While specific studies detailing the oligomerization or polymerization of this compound are not extensively documented, its chemical structure provides several conceptual pathways for its incorporation into macromolecular architectures. The rigid and planar nature of the naphthalene core, combined with the potential for introducing various reactive functional groups, makes it an intriguing building block for creating polymers with potentially valuable thermal, optical, and electronic properties. google.comacs.org The strategies to achieve this can be broadly categorized into the polymerization of functionalized monomers and direct polymerization methods.
Monomer Synthesis and Chain-Growth Polymerization
A viable strategy involves first installing a polymerizable functional group onto the this compound scaffold using the methods described previously. The resulting functionalized monomer could then undergo chain-growth polymerization.
Vinyl or Styryl Monomers: Introduction of a vinyl (–CH=CH₂) or styryl (–CH=CH-Ph) group via a Heck coupling reaction would yield a monomer suitable for standard free-radical or controlled radical polymerization techniques. This would produce polymers with pendant this compound units, analogous to polystyrene.
Acrylate (B77674) or Methacrylate (B99206) Monomers: If a hydroxyl group (–OH) is introduced (e.g., through demethylation of a methoxy (B1213986) precursor or multi-step synthesis), it can be esterified with acryloyl chloride or methacryloyl chloride. The resulting acrylate or methacrylate monomer could be polymerized to create polymers with the naphthalene moiety attached via a flexible ester linkage. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP): A strained cyclic olefin, such as a norbornene group, could be attached to the this compound core. The resulting monomer could then be polymerized via ROMP using Grubbs-type catalysts, a powerful method for synthesizing well-defined polymers with complex side chains.
Step-Growth Polymerization
This approach requires the synthesis of bifunctional monomers derived from this compound. These monomers, possessing two reactive groups, can react with complementary comonomers to build polymer chains.
Polyesters and Polyamides: The synthesis of a dicarboxylic acid or diol derivative of this compound would create an A-A type monomer. For example, Friedel-Crafts acylation at two positions followed by oxidation could yield a dicarboxylic acid. This monomer could then undergo condensation polymerization with a suitable diol or diamine, respectively, to form polyesters or polyamides incorporating the rigid naphthalene unit into the polymer backbone. google.com
Polyimides: Creation of a diamine derivative, for instance by double nitration followed by reduction, would provide a monomer for the synthesis of polyimides. Reaction of this diamine with a tetracarboxylic dianhydride would lead to high-performance polymers known for their exceptional thermal stability.
Direct Aryl Polymerization
Advanced polymerization techniques could potentially use dihalo-derivatives of this compound directly as monomers.
Yamamoto and Suzuki Polycondensation: A di-bromo-1-methyl-7-phenylnaphthalene could theoretically undergo Yamamoto coupling (with a nickel catalyst) or Suzuki polycondensation (by conversion to a diboronic ester) to form a poly(this compound). acs.org These methods directly link the aromatic units, creating fully conjugated polymers with interesting electronic properties.
The following table outlines these hypothetical strategies for creating oligomers and polymers from this compound.
| Polymerization Strategy | Required Monomer | Polymerization Method | Potential Polymer Class |
| Chain-Growth | |||
| Free-Radical Polymerization | Vinyl- or styryl-functionalized this compound | Free-Radical / Controlled Radical | Polystyrene analogues |
| Free-Radical Polymerization | Acrylate- or methacrylate-functionalized this compound | Free-Radical / Controlled Radical | Polyacrylates / Polymethacrylates |
| Metathesis Polymerization | Norbornene-functionalized this compound | Ring-Opening Metathesis Polymerization (ROMP) | Polynorbornenes |
| Step-Growth | |||
| Polycondensation | Diol or dicarboxylic acid derivative of this compound | Esterification | Polyesters |
| Polycondensation | Diamine or dicarboxylic acid derivative of this compound | Amidation | Polyamides |
| Polycondensation | Diamine derivative of this compound | Imidization | Polyimides |
| Direct Aryl Polymerization | |||
| C-C Coupling Polymerization | Di-halo derivative of this compound | Yamamoto or Suzuki Polycondensation | Conjugated Polymers |
Theoretical and Computational Investigations of 1 Methyl 7 Phenylnaphthalene
Quantum Chemical Studies on Electronic Structure and Aromaticity
The electronic structure of 1-methyl-7-phenylnaphthalene is characterized by a large, conjugated π-electron system spanning both the naphthalene (B1677914) and phenyl rings. The methyl group acts as a weak electron-donating group, which can subtly influence the electron density distribution. DFT calculations, such as those performed on 1-methylnaphthalene (B46632), can provide a detailed picture of bond lengths, bond angles, and charge distribution. nih.gov For instance, in a DFT study of 1-methylnaphthalene, the molecular stability and bond strength were investigated using natural bond orbital (NBO) analysis. nih.gov
Illustrative Data for Aromaticity Indices (Hypothetical for this compound based on similar PAHs):
| Aromaticity Index | Phenyl Ring (Expected) | Naphthalene Ring A (Expected) | Naphthalene Ring B (Expected) |
| HOMA | ~0.99 | ~0.95 | ~0.85 |
| NICS(0) (ppm) | ~ -9.0 | ~ -8.5 | ~ -7.0 |
| NICS(1) (ppm) | ~ -10.0 | ~ -9.8 | ~ -8.2 |
This table is illustrative and shows expected ranges for aromaticity indices based on general knowledge of PAHs. Specific values would require dedicated DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
The presence of a single bond between the naphthalene and phenyl rings in this compound allows for rotational freedom, leading to different spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules. acs.org
MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. acs.org For this compound, a key parameter of interest would be the dihedral angle between the phenyl ring and the naphthalene moiety. Studies on biphenyl (B1667301) and its derivatives have shown that the molecule is not planar in its lowest energy state, with a twist angle that depends on the substitution pattern and the surrounding environment. researchgate.netacs.org A molecular dynamics study of biphenyl in a CCl4 solution, for example, calculated an equilibrium dihedral angle of 28°. researchgate.net
For this compound, MD simulations would likely reveal a non-planar ground state conformation to minimize steric hindrance between the hydrogen atoms on the adjacent rings. The simulation would also provide information on the energy barrier to rotation around the C-C single bond. A computational study on 1-phenylnaphthalene (B165152) calculated a rotational barrier of 52.92 kcal/mol. ias.ac.in The presence of the methyl group at the 1-position of the naphthalene ring in this compound would be expected to influence this rotational barrier.
Illustrative Conformational Analysis Data (based on biphenyl and phenylnaphthalene studies):
| Parameter | Expected Value/Range |
| Equilibrium Dihedral Angle | 30° - 50° |
| Rotational Energy Barrier | 40 - 60 kcal/mol |
This table provides hypothetical data based on analogous compounds to illustrate the expected outcomes of a conformational analysis.
Computational Elucidation of Reaction Mechanisms Involving the Compound
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. tandfonline.com For this compound, this could involve studying its synthesis, oxidation, or participation in reactions like cycloadditions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed.
For instance, the formation of phenylnaphthalenes can occur through various pathways, including the reaction of phenyl radicals with other aromatic molecules. escholarship.org Computational studies can help determine the most favorable reaction pathway by comparing the activation energies of different potential routes. A study on the reaction of phenyl radicals with biphenyl identified the transition states and intermediates leading to the formation of phenylnaphthalenes. escholarship.org Similarly, the mechanism of on-surface dehydrogenative C-C coupling reactions has been investigated using a combination of scanning probe imaging and DFT calculations for 1-bromo-8-phenylnaphthalene, revealing the key steps of debromination, cyclization, and H elimination. acs.org
Such computational investigations for this compound would provide valuable insights into its reactivity and potential for forming larger polycyclic aromatic compounds.
Prediction of Reactivity via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. tandfonline.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into where and how a reaction is likely to occur.
For this compound, the HOMO would likely be distributed across the π-system of both rings, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, would represent the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. nih.gov
DFT calculations are commonly used to determine the energies of the HOMO and LUMO. For example, a study on 1-methylnaphthalene calculated the HOMO-LUMO energy gap to understand the charge transfer interactions within the molecule. nih.govresearchgate.net Similar calculations for this compound would allow for the prediction of its kinetic stability and its electron-donating and accepting capabilities. tandfonline.com
Illustrative FMO Data (based on 1-methylnaphthalene and biphenyl studies):
| Molecular Orbital | Calculated Energy (eV) - Expected Range |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
This table presents a hypothetical range of FMO energies for this compound based on data from similar aromatic systems.
Theoretical Spectroscopic Characterization Methodologies
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation and detailed analysis.
Vibrational Mode Analysis: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. A detailed vibrational analysis has been performed for 1-methylnaphthalene, where the calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net A similar analysis for this compound would involve optimizing its geometry and then calculating the harmonic vibrational frequencies. These calculations would predict the positions and intensities of the various vibrational modes, such as C-H stretching, aromatic ring stretching, and the out-of-plane bending modes characteristic of substituted naphthalenes and benzenes.
TD-DFT for UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The UV-Vis spectrum of a conjugated system like this compound is expected to show strong absorptions in the ultraviolet region. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). Studies on biphenyl have used TD-DFT to investigate how the UV absorption spectrum changes with the dihedral angle between the phenyl rings, showing a blue shift and a decrease in intensity as the angle increases and conjugation is reduced. tandfonline.comresearchgate.nettandfonline.com A TD-DFT study on 1-phenylnaphthalene calculated a λmax of 269.2 nm. ias.ac.in For this compound, TD-DFT would provide a theoretical UV-Vis spectrum that could be used to interpret experimental results and understand the electronic transitions within the molecule.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1 Methyl 7 Phenylnaphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for determining the detailed molecular structure of organic compounds like 1-Methyl-7-phenylnaphthalene in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Notes |
|---|---|---|---|
| 1 | ~134 | - | Quaternary carbon attached to methyl group. |
| 2 | ~125 | ~7.4 | Aromatic CH. |
| 3 | ~128 | ~7.5 | Aromatic CH. |
| 4 | ~126 | ~7.9 | Aromatic CH, deshielded by peri-interaction. |
| 4a | ~132 | - | Quaternary carbon at ring junction. |
| 5 | ~127 | ~7.8 | Aromatic CH. |
| 6 | ~125 | ~7.4 | Aromatic CH. |
| 7 | ~140 | - | Quaternary carbon attached to phenyl group. |
| 8 | ~129 | ~8.0 | Aromatic CH, deshielded by phenyl group. |
| 8a | ~131 | - | Quaternary carbon at ring junction. |
| 1-CH₃ | ~20 | ~2.7 | Methyl protons. |
| Phenyl C1' | ~141 | - | Quaternary phenyl carbon. |
| Phenyl C2'/C6' | ~129 | ~7.6 | Ortho phenyl protons. |
| Phenyl C3'/C5' | ~129 | ~7.5 | Meta phenyl protons. |
| Phenyl C4' | ~128 | ~7.4 | Para phenyl proton. |
Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.
Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted above and establishing the molecule's covalent framework and stereochemistry. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the naphthalene (B1677914) and phenyl rings, confirming their individual spin systems. For instance, H-2 would show a correlation to H-3, and H-5 would correlate with H-6.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. wikipedia.org Each CH group in the molecule would produce a cross-peak, linking the proton signal to its corresponding carbon signal. For example, the proton signal at ~2.7 ppm would correlate to the carbon signal at ~20 ppm, assigning them to the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment shows correlations between protons and carbons over two to three bonds. It is critical for piecing together the molecular skeleton by connecting different spin systems. Key HMBC correlations for this compound would include the methyl protons (~2.7 ppm) correlating to C-1, C-2, and C-8a, and the ortho-protons of the phenyl ring correlating to the naphthalene carbon C-7. These correlations are instrumental in confirming the substitution pattern. Studies on related 2-phenylnaphthalene (B165426) derivatives demonstrate the power of HMBC in placing substituents on the naphthalene core. nih.govdiva-portal.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative orientation of the substituent groups. A key expected correlation would be between the methyl protons (at C-1) and the H-8 proton of the naphthalene ring, confirming their spatial closeness. Additionally, correlations between the ortho-protons of the phenyl ring (H-2'/H-6') and the H-6 and H-8 protons of the naphthalene ring would provide information about the rotational conformation around the C-7 to C-1' bond.
Solid-State NMR Applications
Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, yielding insights into molecular packing, symmetry, and dynamics in the crystal lattice. soton.ac.uk
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would provide a spectrum of the carbon skeleton in the solid state. Differences in chemical shifts compared to the solution state can indicate specific packing-induced electronic effects. Furthermore, techniques investigating molecular motion, such as measuring spin-lattice relaxation times (T₁), could quantify the rotational dynamics of the methyl and phenyl groups within the crystal. aip.org Studies on peri-substituted naphthalenes have successfully used ssNMR to characterize molecular motions and even probe the formation of partial bonds between interacting groups in the solid state, demonstrating the technique's sensitivity to subtle structural parameters. aip.orgresearchgate.netsoton.ac.uk
Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and deducing structural features from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's exact molecular formula by distinguishing between compounds with the same nominal mass. nih.gov For this compound, the molecular formula is C₁₇H₁₄.
Molecular Formula Confirmation via HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ |
| Nominal Mass | 218 |
| Monoisotopic Mass (Calculated) | 218.1096 u |
HRMS analysis would yield a measured mass extremely close to the calculated 218.1096 u, confirming the elemental composition and ruling out other potential formulas with the same nominal mass. This is a critical first step in structural verification. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Inference
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. Typically, the molecular ion (M⁺˙) is selected in the first stage, subjected to fragmentation, and the resulting fragment ions are analyzed in the second stage. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure and can be used to distinguish between isomers. nih.gov
For this compound (M⁺˙ = m/z 218), the fragmentation pattern under electron ionization (EI) would be dominated by cleavages that lead to stable aromatic cations.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formation Pathway |
|---|---|---|
| 218 | [C₁₇H₁₄]⁺˙ | Molecular Ion (M⁺˙) |
| 203 | [C₁₆H₁₁]⁺ | Loss of a methyl radical (•CH₃) from M⁺˙. This is a very characteristic fragmentation for methylated aromatics. |
| 202 | [C₁₆H₁₀]⁺˙ | Loss of a hydrogen radical followed by cyclization, a common process in polycyclic aromatic hydrocarbons. |
| 101.5 | [C₁₆H₁₁]²⁺ | Doubly charged ion corresponding to the m/z 203 fragment. |
The relative intensities of these fragments help differentiate this compound from its other isomers, as the positions of the substituents influence the stability of the resulting fragment ions. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can map the electron density and thereby deduce the precise positions of all atoms, as well as bond lengths, bond angles, and torsional angles. wikipedia.org
For this compound, which is achiral, the primary information gained would be its solid-state conformation. While no crystal structure for this compound itself is publicly available, analysis of related substituted naphthalene compounds provides insight into the expected findings. diva-portal.orgiucr.org
A crystallographic study would precisely determine:
Planarity: The degree to which the naphthalene ring system deviates from perfect planarity due to steric strain from the substituents.
Torsional Angle: The angle between the plane of the naphthalene core and the plane of the phenyl ring. This angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance between the ortho-protons of the phenyl ring and the H-6/H-8 protons of the naphthalene ring.
Intermolecular Interactions: The way molecules pack in the crystal lattice, revealing non-covalent interactions such as C-H···π and π-π stacking, which govern the material's bulk properties.
Illustrative Crystallographic Data from an Analogous Substituted Naphthalene
| Parameter | Example Value (from an analog) | Information Gained for this compound |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Naphthalene-Phenyl Dihedral Angle | ~50-60° | Quantifies the twist of the phenyl group relative to the naphthalene core. iucr.org |
| C-C Bond Lengths (Aromatic) | ~1.36 - 1.42 Å | Confirms aromatic character and reveals subtle electronic effects of substituents. |
Note: The data presented are typical values for substituted naphthalenes and serve for illustrative purposes. iucr.org
Obtaining a single crystal suitable for X-ray diffraction would provide the ultimate confirmation of the connectivity and conformation of this compound, complementing the data obtained from NMR and mass spectrometry. diva-portal.orgthieme-connect.de
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. researchgate.net These methods are paramount for identifying functional groups and providing information about the molecular structure, as different bonds and arrangements of atoms vibrate at characteristic frequencies. starna.comuc.edu For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, a change in the polarizability of the molecule is necessary. This often makes the two techniques complementary. spectroscopyonline.com
For this compound, the structure consists of three key components: a naphthalene bicyclic aromatic system, a phenyl monosubstituted aromatic ring, and a methyl group. The vibrational spectrum would be complex, but key functional groups would give rise to distinct bands.
Expected Vibrational Modes for this compound:
Aromatic C-H Stretching: Vibrations corresponding to the stretching of the C-H bonds on both the naphthalene and phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region. uc.edu
Aliphatic C-H Stretching: The methyl group (–CH₃) would exhibit symmetric and asymmetric stretching vibrations, typically found in the 2975-2850 cm⁻¹ range. nih.gov
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would produce a series of characteristic bands in the 1625-1400 cm⁻¹ region. These are often sensitive to the substitution pattern.
Methyl C-H Bending: The methyl group also has characteristic bending (scissoring and rocking) vibrations, which would appear around 1460 cm⁻¹ and 1375 cm⁻¹. uc.edu
In-plane and Out-of-plane C-H Bending: The aromatic C-H bonds have bending vibrations both within the plane of the ring and out of the plane. The out-of-plane bending modes, typically occurring in the 900-675 cm⁻¹ range, are particularly useful for determining the substitution pattern on the aromatic rings.
Ring Puckering and Breathing Modes: The entire aromatic ring systems can undergo low-frequency puckering and "breathing" vibrations, which are often strong in the Raman spectrum.
A complete vibrational analysis would typically be supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities, aiding in the assignment of the experimental bands. researchgate.netnih.gov
Interactive Data Table: Illustrative Vibrational Frequencies
The following table is a hypothetical representation of expected vibrational frequencies for this compound, based on typical ranges for the constituent functional groups. This is not experimental data.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2975 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1625 - 1400 | IR, Raman |
| Methyl C-H Bend | ~1460 and ~1375 | IR |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR |
| Aromatic Ring Breathing | 1000 - 600 | Raman (strong) |
Electronic Spectroscopy (UV-Visible and Fluorescence) for π-System Characterization
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, is used to study the electronic transitions within a molecule, providing valuable information about conjugated π-systems. rsc.orgmsu.edu Molecules with extensive conjugation, like this compound, absorb ultraviolet or visible light to promote an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) orbital. researchgate.net
The chromophore in this compound is the phenylnaphthalene system. The extended π-conjugation across the naphthalene and phenyl rings is expected to result in strong absorptions in the UV region. The absorption spectrum is anticipated to show multiple bands corresponding to π → π* transitions. researchgate.net The position and intensity of these bands are sensitive to the extent of conjugation.
UV-Visible Absorption: Compared to unsubstituted naphthalene, the presence of the phenyl group at the 7-position extends the conjugated system. This extension typically leads to a bathochromic (red) shift, meaning the absorption maxima (λ_max) occur at longer wavelengths. nanobioletters.com The methyl group at the 1-position, being an electron-donating group, might induce a small additional bathochromic shift. The UV-Vis spectrum would likely exhibit complex, fine vibrational structure, characteristic of rigid polycyclic aromatic hydrocarbons. acs.org
Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons are fluorescent, emitting light after being electronically excited. biocompare.com Upon absorption of a photon, the molecule reaches an excited singlet state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band and is shifted to longer wavelengths (a Stokes shift). rsc.org The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The specific emission wavelengths and intensity would be characteristic of the this compound structure.
Interactive Data Table: Illustrative Electronic Transitions
The following table provides a hypothetical example of UV-Visible absorption data for this compound in a common solvent like ethanol. This is for illustrative purposes and is not measured data.
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| π → π | ~250 - 290 | > 10,000 | Ethanol |
| π → π | ~300 - 350 | > 5,000 | Ethanol |
Applications of 1 Methyl 7 Phenylnaphthalene and Its Derivatives in Advanced Materials Science
Potential as a Building Block in Organic Electronic Materials
Naphthalene-based compounds have been extensively utilized as components in optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net In OLEDs, materials based on carbazole (B46965) and naphthalene (B1677914) are known for their hole-transporting capabilities and high triplet energies, making them suitable as host materials for phosphorescent emitters. researchgate.net The rigid structure of the naphthalene unit contributes to the high thermal stability of these materials. researchgate.net
In the realm of OPVs, the morphology of the active layer, which consists of a blend of donor and acceptor materials, is critical for device efficiency. Solvent additives are often used to control this morphology. Research has shown that non-halogenated additives like 1-phenylnaphthalene (B165152) and 1-methylnaphthalene (B46632) can be used to optimize polymer solar cells. ossila.comnih.gov Specifically, 1-phenylnaphthalene has been identified as an additive that can influence the orientation of the polymer backbone, which is crucial for efficient charge transport. ossila.com In a study using the polymer PTNT and the acceptor PC71BM, the non-halogenated solvent o-xylene (B151617) was combined with additives like 1-phenylnaphthalene (PN) and 1-methoxynaphthalene (B125815) (MN). nih.gov The devices fabricated with these environmentally friendlier solvent systems showed significantly improved performance compared to those made with traditional chlorinated solvents. nih.gov
Table 1: Performance of Polymer Solar Cells with Different Solvent Additives
| Additive (3% v/v) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
| None | 0.89 | 7.9 | 63 | 4.4 |
| 1-Phenylnaphthalene (PN) | 0.90 | 9.0 | 67 | 5.4 |
| 1-Methoxynaphthalene (MN) | 0.90 | 10.0 | 69 | 6.2 |
| 1,8-Diiodooctane (DIO) | 0.90 | 9.3 | 68 | 5.7 |
| 1-Chloronaphthalene (B1664548) (CN) | 0.91 | 9.5 | 67 | 5.8 |
| Data sourced from a study on PTNT:PC71BM based solar cells processed with o-xylene solvent. nih.gov |
The same properties that make naphthalene derivatives attractive for OLEDs and OPVs also apply to Organic Field-Effect Transistors (OFETs). researchgate.net OFETs require charge-transporting materials that can form well-ordered thin films with good intermolecular orbital overlap for high charge carrier mobility. The rigid, planar structure of the phenylnaphthalene scaffold facilitates ordered packing in the solid state, which is essential for efficient charge transport in the transistor channel. Research has identified compounds like 2-Phenylnaphthalene (B165426) as relevant materials in the development of high-performance OFETs. bver.co.kr The inherent stability of the naphthalene core ensures the operational stability of the device, a key challenge in organic electronics. researchgate.net
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include π-π stacking, van der Waals forces, and hydrogen bonding, are central to the process of molecular self-assembly, where molecules spontaneously organize into larger, well-defined structures. wikipedia.org
The 1-Methyl-7-phenylnaphthalene scaffold is an ideal candidate for use in supramolecular chemistry. Its large, flat aromatic surface area promotes strong π-π stacking interactions, which are a primary driving force for the self-assembly of aromatic molecules. This can lead to the formation of ordered structures like columns, sheets, or more complex architectures. wikipedia.org The strategic placement of functional groups on the phenylnaphthalene core can introduce other non-covalent interactions, such as hydrogen bonds or metal coordination, allowing for the programmed assembly of highly complex and functional supramolecular systems. researchgate.net While specific studies on the self-assembly of this compound are not prevalent, its structural motifs are found in systems where self-assembly is used to create materials like liquid crystals and components for molecular recognition. wikipedia.orgacs.org
Utilization in Polymer Chemistry as Monomers or Modifiers
In polymer chemistry, the phenylnaphthalene moiety can be incorporated into polymer structures either as a monomer unit in the main chain or as a pendant side-chain. This allows for the synthesis of polymers with tailored optical, electronic, and thermal properties.
As a monomer, polymerizing derivatives of phenylnaphthalene can lead to conjugated polymers with high thermal stability and specific electronic characteristics suitable for the applications mentioned previously. When used as a side-chain, the phenylnaphthalene group can impart unique properties to a common polymer backbone. For example, a study demonstrated the synthesis of a liquid crystalline polythiophene with a phenylnaphthalene side-chain. acs.org The resulting polymers were soluble in organic solvents and exhibited enantiotropic liquid crystalline phases, which allows for the construction of highly ordered, arrayed states beneficial for electronic device performance. acs.org
Table 2: Properties of Polythiophene with Phenylnaphthalene Side-Chain
| Property | Value |
| Number-Average Molecular Weight (g mol⁻¹) | 6300–8400 |
| Absorption Bands (nm) | ~300 (Phenylnaphthalene), ~385 (Polythiophene) |
| Main Fluorescence Emission (nm) | ~540 (from Polythiophene backbone) |
| Liquid Crystalline Phase | Enantiotropic |
| Data from reference acs.org |
Furthermore, as discussed in section 6.1.1, molecules like 1-phenylnaphthalene and 1-methylnaphthalene can act as processing additives or modifiers in polymer film formation. ossila.comnih.gov They help to control the nanoscale morphology and molecular orientation within polymer blends, which is a critical factor in the performance of devices like organic solar cells. ossila.com
Advanced Chemical Sensors and Probes
The development of advanced chemical sensors relies on materials that can produce a measurable signal in response to a specific analyte. semanticscholar.orgmdpi.com The this compound scaffold possesses properties that make it a strong candidate for use in fluorescent chemical sensors. Its extended aromatic system gives rise to intrinsic fluorescence. This fluorescence can be quenched or enhanced upon interaction with specific molecules or ions.
This phenomenon, known as photoinduced electron transfer (PET), is a common mechanism in fluorescent probes. mdpi.com For instance, a sensor molecule incorporating a phenylnaphthalene unit could be designed with a specific receptor site. When the target analyte binds to the receptor, it could alter the electronic properties of the system, leading to a change in the fluorescence intensity or wavelength, thus signaling the presence of the analyte. The large surface area could also be functionalized to create sensors for detecting heavy metal ions or organic pollutants. semanticscholar.orgfrontiersin.org
Applications in Advanced Catalysis as Ligands or Scaffolds
In catalysis, ligands are molecules that bind to a central metal atom to form a catalyst complex. The structure of the ligand is critical as it influences the catalyst's activity, selectivity, and stability. The development of new ligand scaffolds is a key driver of innovation in catalysis. d-nb.info
The this compound structure could serve as a robust scaffold for designing new ligands. By introducing coordinating atoms (like phosphorus, nitrogen, or oxygen) onto the phenyl or naphthalene rings, bidentate or polydentate ligands can be created. The steric bulk and rigidity of the phenylnaphthalene backbone would create a well-defined coordination sphere around the metal center. This can be used to control access of substrates to the metal's active site, thereby directing the outcome of a chemical reaction towards a desired product. For example, in transition-metal-catalyzed reactions, π-π interactions between a ligand and a substrate can play a crucial role in determining selectivity. nih.gov The aromatic surfaces of a phenylnaphthalene-based ligand could engage in such interactions, potentially enabling new types of selective catalytic transformations. d-nb.infonih.gov
Future Research Directions and Emerging Opportunities for 1 Methyl 7 Phenylnaphthalene
Development of Novel and Sustainable Synthetic Routes
The efficient and selective synthesis of polysubstituted naphthalenes remains a significant challenge for chemists. ekb.eg Future research into 1-Methyl-7-phenylnaphthalene should prioritize the development of synthetic pathways that are not only high-yielding and regioselective but also adhere to the principles of green chemistry.
Current methods for synthesizing related phenylnaphthalenes often rely on multi-step procedures involving Grignard reagents with substituted α-tetralones, followed by dehydration and dehydrogenation. cdnsciencepub.com While effective, these routes can be lengthy and may use hazardous reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). cdnsciencepub.com Modern cross-coupling reactions present a more direct and flexible alternative. For instance, palladium- or nickel-catalyzed Suzuki and Kumada couplings have been explored for the synthesis of 1-phenylnaphthalene (B165152) from precursors like 1-chloronaphthalene (B1664548) or 1-bromonaphthalene. ornl.gov A forward-looking approach would involve a sequential cross-coupling strategy on a di-halogenated naphthalene (B1677914) scaffold to introduce the methyl and phenyl groups with high regiocontrol.
Another promising avenue is the exploration of regiocontrolled benzannulation reactions, which can construct the substituted naphthalene core from acyclic precursors in a single, crucial step. acs.org Research could focus on designing precursors that, under the influence of a Lewis acid like tin(IV) chloride, cyclize to form the 1,7-disubstituted pattern specifically. acs.org Furthermore, investigating one-pot or tandem reactions that combine C-C bond formation with aromatization could significantly improve process efficiency and reduce waste, representing a substantial step towards sustainable production. acs.org
| Potential Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Primary Research Goal |
| Sequential Suzuki Coupling | Dihalo-naphthalene, Phenylboronic acid, Methylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂) | High functional group tolerance, mild reaction conditions, commercial availability of reagents. ornl.gov | Optimize catalyst and reaction conditions for high regioselectivity and yield. |
| Kumada Coupling | 1-Chloro-7-methylnaphthalene, Phenyl-MgBr, Nickel catalyst | Utilizes less expensive reagents compared to boronic acids. ornl.gov | Develop a robust Ni-catalyzed process for the final phenylation step. |
| Regiocontrolled Benzannulation | Custom-designed dichlorocyclopropyl methanol (B129727) precursor, SnCl₄ | Builds the core aromatic structure with defined substitution in a key step. acs.org | Design and synthesize a precursor that selectively yields the 1,7-isomer. |
| C-H Activation/Arylation | 1-Methylnaphthalene (B46632), Phenylating agent (e.g., diaryliodonium salt), Transition metal catalyst (e.g., Pd, Rh) | Atom-economical by functionalizing an existing C-H bond, reduces pre-functionalized starting materials. | Identify a directing group or catalyst system to achieve selective arylation at the C7 position. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is, as of now, largely unexplored. Its structure as a polycyclic aromatic hydrocarbon (PAH) suggests it will undergo reactions typical of this class, but the interplay between the electron-donating methyl group and the bulky, electronically versatile phenyl group could lead to novel reactivity.
Future studies should systematically investigate electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) to map the regioselectivity imparted by the existing substituents. The results would be fundamental to using this compound as a scaffold for more complex molecules. Beyond classical reactions, exploring its photochemical reactivity is a compelling direction. The photocyclization of aryl polyenes is a known route to complex fused-ring systems, and it is conceivable that this compound could be a precursor for novel, larger PAHs via light-induced cyclization reactions. cdnsciencepub.com
Another emerging area is the use of aromatic molecules as ligands in organometallic chemistry or as catalysts themselves. Research could probe the ability of the naphthalene π-system to coordinate with transition metals, potentially leading to new catalysts for organic transformations. The unique steric environment created by the substituents might engender unique selectivity in such catalytic systems. Furthermore, the potential for this molecule to participate in single-electron transfer (SET) processes could be investigated, possibly enabling its use in transition-metal-free catalysis, an area of growing importance. acs.org
Advanced Computational Modeling for Molecular Design
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, advanced computational modeling is not just an opportunity but a necessity to efficiently explore its potential.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's ground-state geometry, electronic structure (including HOMO-LUMO energy levels), and spectroscopic properties (e.g., predicted NMR, IR, and UV-Vis spectra). This data would be invaluable for its characterization and for understanding its fundamental photophysics. acs.org Such calculations can also predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of its chemical reactivity as described in the previous section.
Beyond fundamental properties, computational models can be used to screen for potential applications. For example, by calculating properties like ionization potential and electron affinity, its suitability as a component in organic electronic devices can be preliminarily assessed. rsc.org In the context of medicinal chemistry, in silico models can predict drug-likeness parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five, providing an early-stage evaluation of its potential as a molecular scaffold. researchgate.net
| Parameter/Property to Model | Computational Method | Relevance to Molecular Design and Research |
| Optimized Molecular Geometry | Density Functional Theory (DFT) | Provides accurate bond lengths and angles; foundation for all other calculations. |
| HOMO/LUMO Energies & Gap | DFT, Time-Dependent DFT (TD-DFT) | Predicts electronic properties, charge-transfer capabilities, and UV-Vis absorption; relevant for materials science. rsc.org |
| Electrostatic Potential Map | DFT | Visualizes electron-rich and electron-poor regions, predicting sites for chemical reactions. |
| NMR Chemical Shifts | DFT (GIAO method) | Aids in experimental structure confirmation and interpretation of complex spectra. |
| Lipophilicity (LogP) & TPSA | In Silico ADME Prediction Tools | Assesses drug-likeness and potential bioavailability for medicinal chemistry applications. researchgate.net |
| Reaction Pathways & Transition States | DFT | Elucidates mechanisms of potential reactions, guiding synthetic efforts and explaining observed reactivity. acs.org |
Integration into Multi-Functional Hybrid Materials
Organic-inorganic hybrid materials combine the properties of disparate components to create new materials with synergistic or multifunctional capabilities. researchgate.net The field is rapidly growing, with applications in optics, electronics, and catalysis. rsc.orgeuropean-mrs.com The rigid, aromatic structure of this compound makes it an attractive candidate for integration as an organic component into such systems.
One avenue of research is to incorporate the molecule into polymer matrices to create materials with tailored optical properties. The naphthalene core is known to be fluorescent, and the specific substitution pattern of this compound will influence its emission wavelength and quantum yield. These properties could be harnessed in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes. Naphthalene diimides (NDIs) are already heavily researched for organic electronics due to their favorable electronic properties and stability. rsc.org While not an NDI, this compound could serve as a building block for novel charge-transporting or emissive materials.
Another opportunity lies in creating hybrid materials by grafting or coordinating this compound (or a functionalized derivative) onto inorganic structures like silica (B1680970) nanoparticles, metal-organic frameworks (MOFs), or polyoxometalates. researchgate.net Such functionalization could impart new properties to the inorganic host, such as hydrophobicity or luminescence, or the inorganic framework could serve to arrange the organic molecules in a specific, ordered fashion, leading to materials with anisotropic properties.
Role in Advanced Analytical Methodologies
The development of any new chemical entity requires robust analytical methods for its detection, characterization, and quantification. Future work must establish these methodologies for this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with MS or UV detectors will be essential. A key challenge will be the separation of this compound from other isomers that may form during synthesis, such as 1-methyl-2-phenylnaphthalene or 1-methyl-6-phenylnaphthalene. epa.gov Developing chromatographic methods with high resolving power will be critical for ensuring sample purity.
Beyond its own analysis, this compound could serve as a valuable analytical standard. Phenylnaphthalenes and related compounds are known to occur in geological samples and are used as molecular markers in organic geochemistry to assess the maturity of source rocks for petroleum. researchgate.net Synthesizing a pure sample of this compound would provide a certified reference material for calibrating analytical instruments used in the oil and gas industry or in environmental monitoring of PAHs. Furthermore, its unique structure could be leveraged in the development of new stationary phases for chromatography or as a specific marker in isotope dilution assays for complex mixture analysis. epa.gov
Challenges and Perspectives in Naphthalene-Based Chemical Research
While the opportunities are significant, research on this compound will face challenges common to the broader field of naphthalene chemistry. A primary hurdle is achieving cost-effective and scalable synthesis with high regioselectivity. ekb.egornl.gov Many advanced methods that work well at the lab scale are difficult to implement industrially.
A second major consideration for any naphthalene derivative is its metabolic profile and potential toxicity. Naphthalene itself can be metabolized in the body to reactive intermediates like epoxides and naphthoquinones, which are associated with cytotoxicity. nih.govnih.gov Although this article excludes a safety profile, any future development towards a commercial application would require extensive toxicological studies to understand how the specific 1-methyl-7-phenyl substitution pattern affects its metabolic fate and biological activity.
The perspective for naphthalene-based research, however, remains highly positive. The naphthalene scaffold is a privileged structure found in numerous FDA-approved drugs and advanced materials. nih.govekb.eg The challenges in synthesis and safety are balanced by the immense potential for creating novel molecules with tailored functions. By leveraging modern synthetic methods, computational modeling, and advanced analytical techniques, the scientific community can systematically address these challenges. The exploration of specific, previously overlooked isomers like this compound is a crucial part of this endeavor, as it is often the subtle changes in molecular architecture that lead to breakthrough discoveries in both medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
